molecular formula C10H16ClNO B2854746 (S)-4-Amino-4-phenylbutan-1-ol hydrochloride CAS No. 1810074-83-9

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride

Cat. No.: B2854746
CAS No.: 1810074-83-9
M. Wt: 201.69
InChI Key: GRDXYWYYIPOBAD-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a white crystalline powder that is soluble in water and commonly used in the synthesis of pharmaceuticals and other organic compounds. The compound’s structure includes an amino group, a phenyl group, and a hydroxyl group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of (S)-4-Amino-4-phenylbutan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (S)-4-Amino-4-phenylbutan-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: As mentioned earlier, the compound can be synthesized through the reduction of (S)-4-Amino-4-phenylbutan-1-one.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: (S)-4-Amino-4-phenylbutan-1-one.

    Reduction: (S)-4-Amino-4-phenylbutan-1-ol.

    Substitution: Derivatives with different functional groups depending on the substituent used.

Scientific Research Applications

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is used in the development of drugs for treating various medical conditions.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Amino-4-phenylbutan-1-ol hydrochloride: The enantiomer of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride with similar chemical properties but different biological activities.

    4-Amino-4-phenylbutanoic acid: A structurally similar compound with a carboxyl group instead of a hydroxyl group.

    4-Phenylbutan-1-ol: A compound with a similar backbone but lacking the amino group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups. These functional groups make it a versatile intermediate in organic synthesis and contribute to its diverse applications in various fields.

Properties

IUPAC Name

(4S)-4-amino-4-phenylbutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDXYWYYIPOBAD-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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